2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol
Overview
Description
“2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol” would be based on the pyrimidine core structure, with additional functional groups attached at the 2nd, 4th, and 6th positions of the pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms and the aromaticity of the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol” would depend on its specific structure, including factors such as polarity, solubility, and stability. Pyrimidines are generally stable and have low reactivity due to their aromaticity .Scientific Research Applications
- Application: This study provides an overview of the chemistry and biological significance of pyrimido [4,5- d ]pyrimidine and pyrimido [5,4- d ]pyrimidine analogs as types of bicyclic [6 + 6] systems .
- Method: The main sections include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .
- Results: The compounds have been applied on a large scale in the medical and pharmaceutical fields .
- Application: The study involves the synthesis and characterization of new heterocyclic derivatives containing pyrazolo [3,4- d ]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
- Method: Synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
- Results: Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of compounds shows activity against renal cancer cell lines .
Bicyclic 6 + 6 systems: the chemistry of pyrimido [4,5- d ]pyrimidines and pyrimido [5,4- d ]pyrimidines
Ultrasonic-Assisted Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles and Their Anticancer Activity
Future Directions
The future directions for research on “2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol” would likely involve further exploration of its synthesis, properties, and potential biological activities. Given the importance of pyrimidine derivatives in medicinal chemistry, this compound could be of interest for drug development .
properties
IUPAC Name |
2-benzylsulfanyl-4-(diethoxymethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-20-15(21-4-2)13-10-14(19)18-16(17-13)22-11-12-8-6-5-7-9-12/h5-10,15H,3-4,11H2,1-2H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOARARGXCDSSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=O)NC(=N1)SCC2=CC=CC=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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